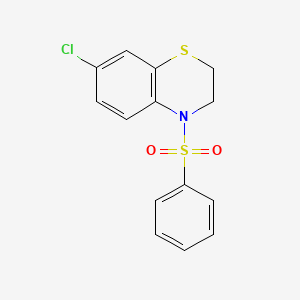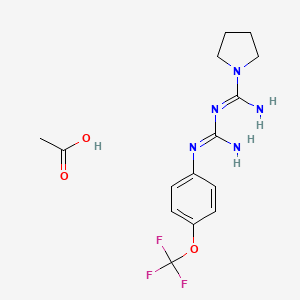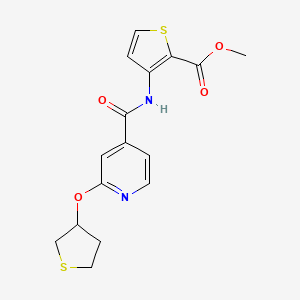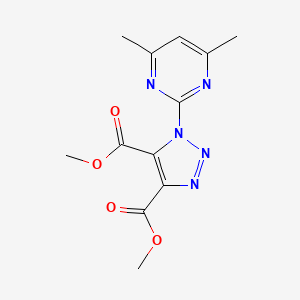
3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a novel organic compound characterized by its complex structure, combining a quinazolinone core with a pyrrolidine and methoxypyrazine substituent. This intricate architecture suggests significant potential in various scientific research fields, including chemistry, biology, and medicine, due to its anticipated biochemical interactions and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions, starting from readily available precursors. The process generally includes:
Formation of the Quinazolinone Core: Utilizing anthranilic acid derivatives, the quinazolinone ring is constructed through cyclization reactions.
Attachment of Pyrrolidine Substituent:
Incorporation of Methoxypyrazine: Finally, the methoxypyrazine moiety is added, typically through etherification reactions, leveraging the reactivity of the quinazolinone and pyrrolidine intermediates.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes would require optimization of each synthetic step to ensure high yield and purity. Continuous flow chemistry and process intensification techniques may be employed to achieve efficient and economically viable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidative transformations, particularly at the methoxypyrazine and pyrrolidine moieties.
Reduction: The quinazolinone core can be reduced under specific conditions, leading to a variety of reduced derivatives.
Substitution: Both nucleophilic and electrophilic substitutions are feasible, particularly at the pyrrolidine and methoxypyrazine sites.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Application of reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Utilization of appropriate nucleophiles or electrophiles, depending on the desired substitution pattern, often under basic or acidic conditions.
Major Products: The reactions typically yield a range of derivatives, varying based on the specific functional groups introduced or altered during the reaction process. These products can exhibit distinct biological or chemical properties, making them valuable for further research and development.
Scientific Research Applications
Chemistry: The compound's reactivity and functional diversity make it a valuable building block for constructing more complex molecules. Biology: Its structural motifs suggest potential biological activity, making it a candidate for drug discovery and development. Medicine: Preliminary studies may explore its efficacy as a therapeutic agent, targeting specific molecular pathways. Industry: Beyond pharmaceuticals, the compound could find applications in material science, particularly in the development of novel polymers or catalysts.
Mechanism of Action
The compound's mechanism of action is likely multifaceted, involving interactions with various molecular targets. The quinazolinone core may interact with enzymes or receptors, altering their activity, while the pyrrolidine and methoxypyrazine moieties could enhance binding affinity or selectivity for specific biological targets. Detailed mechanistic studies are essential to elucidate these interactions fully.
Comparison with Similar Compounds
3-(2-(3-(2-Methoxyphenyl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
3-(2-(3-((4-Methoxypyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
3-(2-(3-((3-Ethoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
Uniqueness: The distinct feature of 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is its methoxypyrazine moiety, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness provides it with specific properties that might not be observed in related compounds.
So, does this article quench your thirst for chemical knowledge, or is there something more specific you're after?
Properties
IUPAC Name |
3-[2-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-27-17-18(21-8-7-20-17)28-13-6-9-23(10-13)16(25)11-24-12-22-15-5-3-2-4-14(15)19(24)26/h2-5,7-8,12-13H,6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBFDBJHCSVCNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-3-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838829.png)
![N-(4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2838831.png)
![2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide](/img/structure/B2838836.png)

![9-benzyl-1,7-dimethyl-3-(2-methylallyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone](/img/structure/B2838838.png)
![N-[4-({6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)phenyl]propanamide](/img/structure/B2838839.png)
![5-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2838840.png)

![N-({[3,3'-bipyridine]-5-yl}methyl)-2-(phenylformamido)acetamide](/img/structure/B2838844.png)
![3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2838845.png)

![8-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2838848.png)


